molecular formula C16H13IO4 B14804696 2-Acetylphenyl 3-iodo-4-methoxybenzoate

2-Acetylphenyl 3-iodo-4-methoxybenzoate

Cat. No.: B14804696
M. Wt: 396.18 g/mol
InChI Key: ADBYENUVADUTIX-UHFFFAOYSA-N
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Description

2-Acetylphenyl 3-iodo-4-methoxybenzoate is an organic compound with the molecular formula C₁₆H₁₃IO₄ It is characterized by the presence of an acetyl group, an iodine atom, and a methoxy group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylphenyl 3-iodo-4-methoxybenzoate typically involves the esterification of 2-acetylphenol with 3-iodo-4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl 3-iodo-4-methoxybenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the iodine atom.

    Oxidation Reactions: The major product is 2-acetylphenyl 3-iodo-4-methoxybenzoic acid.

    Reduction Reactions: The major product is 2-(1-hydroxyethyl)phenyl 3-iodo-4-methoxybenzoate.

Scientific Research Applications

2-Acetylphenyl 3-iodo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetylphenyl 3-iodo-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific context of its use, such as enzyme inhibition or receptor binding studies.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylphenyl 4-methoxybenzoate: Lacks the iodine atom, which may result in different reactivity and applications.

    2-Acetylphenyl 3-bromo-4-methoxybenzoate: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical properties and reactivity.

    2-Acetylphenyl 3-iodobenzoate: Lacks the methoxy group, which may affect its solubility and reactivity.

Uniqueness

2-Acetylphenyl 3-iodo-4-methoxybenzoate is unique due to the presence of both an iodine atom and a methoxy group on the benzoate structure

Properties

Molecular Formula

C16H13IO4

Molecular Weight

396.18 g/mol

IUPAC Name

(2-acetylphenyl) 3-iodo-4-methoxybenzoate

InChI

InChI=1S/C16H13IO4/c1-10(18)12-5-3-4-6-14(12)21-16(19)11-7-8-15(20-2)13(17)9-11/h3-9H,1-2H3

InChI Key

ADBYENUVADUTIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)I

Origin of Product

United States

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